4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide
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Description
4-(4-methoxybenzenesulfonyl)-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide is a useful research compound. Its molecular formula is C16H16N4O6S and its molecular weight is 392.39. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including those related to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, have been extensively researched for their biological activities. A study by Aziz‐ur‐Rehman et al. (2016) synthesized a series of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, exploring their potential as lipoxygenase inhibitors, indicating the versatility of such compounds in medicinal chemistry (Aziz‐ur‐Rehman et al., 2016).
Corrosion Inhibition
Bouklah et al. (2006) explored the thermodynamic properties of 2,5-bis(4-methoxyphenyl)-1,3,4-oxadiazole as a corrosion inhibitor for mild steel in sulfuric acid media, demonstrating its high efficiency and providing insights into its adsorption mechanism (Bouklah et al., 2006).
Pharmacological Evaluation
Research on N-piperazinylphenyl biphenylcarboxamides and biphenylsulfonamides, including structures similar to N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide, has identified these compounds as potent and selective 5-HT(1B/1D) antagonists, showcasing their potential in neuroscience and pharmacological applications (Liao et al., 2000).
Molecular Structure Analysis
Kumara et al. (2017) conducted crystal structure studies and density functional theory (DFT) calculations on novel 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, highlighting their potential in the development of new materials and drugs (Kumara et al., 2017).
Organic Synthesis and Drug Discovery
Karyakarte et al. (2012) detailed a stereoselective synthesis of isoxazolidines via copper-catalyzed aminooxygenation, demonstrating the application of related compounds in organic synthesis and drug discovery (Karyakarte et al., 2012).
Properties
IUPAC Name |
4-(4-methoxyphenyl)sulfonyl-N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S/c1-24-11-4-6-12(7-5-11)27(22,23)10-2-3-14(21)18-16-20-19-15(25-16)13-8-9-17-26-13/h4-9H,2-3,10H2,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSVDDHCYVQLLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC=NO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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